molecular formula C48H36N4NiO4 B3068335 Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide CAS No. 39828-57-4

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Cat. No.: B3068335
CAS No.: 39828-57-4
M. Wt: 791.5 g/mol
InChI Key: WIHHBQHMISDZOC-UHFFFAOYSA-N
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Description

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide (Ni-TMeOPP) is a metalloporphyrin featuring a nickel(II) center coordinated within a porphyrin macrocycle substituted with four 4-methoxyphenyl groups at the meso positions. The methoxy groups enhance electron density in the porphyrin ring, influencing its electronic, optical, and catalytic properties . Synthetically, Ni-TMeOPP is prepared by refluxing the free-base porphyrin with nickel(II) acetate in toluene or acetic acid, achieving yields exceeding 90% after purification . This compound exhibits high thermal stability (melting point >300°C) and distinct UV-vis absorption bands typical of metalloporphyrins, with a Soret band around 420 nm and Q-bands between 500–600 nm .

Properties

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHBQHMISDZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36N4NiO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Metallation Conditions

Parameter Optimal Condition Yield (%) Purity (%)
Solvent System CHCl₃:CH₃OH (1:1) 85 98
Reaction Temperature 65°C 82 97
Nickel Salt Equivalents 2.0 88 96

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the Adler-Longo reaction. This method reduces reaction time from hours to minutes while maintaining yields of 75–80%. Microwave conditions (100°C, 150 W) promote rapid cyclization, minimizing side reactions like oxidative degradation.

Post-Synthetic Modification

Functionalization of pre-metallated porphyrins offers an alternative route. For instance, nickel(II) porphyrins with labile axial ligands (e.g., chloride) can undergo ligand substitution with methoxy-containing aryl groups under basic conditions. However, this approach is less favored due to lower regioselectivity.

Characterization and Quality Control

Rigorous characterization ensures structural fidelity and purity:

  • UV-Vis Spectroscopy : this compound exhibits a Soret band at 392 nm and Q-bands at 518, 556, and 594 nm.
  • ¹H NMR : Distinct resonances for methoxy protons (δ 3.8–4.1 ppm) and pyrrolic β-hydrogens (δ 8.8–9.0 ppm) confirm substitution patterns.
  • Mass Spectrometry : ESI-MS reveals a molecular ion peak at m/z 793.2 (calculated for C₄₈H₃₈N₄O₄Ni).

Challenges and Industrial Scalability

Despite robust methodologies, challenges persist:

  • Yield Limitations : Steric hindrance from methoxyphenyl groups reduces metallation efficiency.
  • Purification Complexity : Column chromatography remains labor-intensive for large-scale production.
  • Cost of Raw Materials : 4-Methoxybenzaldehyde and nickel salts contribute significantly to synthesis costs.

Industrial-scale production necessitates solvent recycling and automated purification systems to improve feasibility.

Chemical Reactions Analysis

Types of Reactions: Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while reduction typically regenerates the nickel(II) porphyrin .

Scientific Research Applications

Photodynamic Therapy

Mechanism and Efficacy

Ni(TMOP) has been extensively studied for its application in photodynamic therapy (PDT) , a treatment modality for cancer that utilizes light-activated compounds to generate reactive oxygen species (ROS) capable of selectively destroying tumor cells. The compound's ability to absorb light efficiently and generate ROS upon excitation makes it a promising candidate for targeted cancer therapies.

  • Case Study : Research indicates that Ni(TMOP) can selectively bind to tumor cells and produce ROS when exposed to light at specific wavelengths. This selectivity enhances the therapeutic efficacy of PDT while minimizing damage to surrounding healthy tissues.

Antimicrobial Properties

Nickel-containing porphyrins like Ni(TMOP) exhibit notable antimicrobial properties . Studies have shown that these compounds can interact with bacterial membranes and disrupt cellular functions.

  • Application : Ni(TMOP) has been tested against various bacterial strains, demonstrating effective inhibition of growth. This property suggests potential uses in developing new antimicrobial agents or coatings for medical devices.

Interaction with Biological Molecules

Ni(TMOP) has shown significant interactions with biological macromolecules such as DNA. These interactions can lead to structural alterations in the DNA helix, potentially influencing gene expression and cellular processes.

  • Research Findings : Studies indicate that the binding of Ni(TMOP) to DNA can enhance the compound's therapeutic efficacy in PDT applications, as the structural changes may facilitate better localization of the drug within cancer cells .

Sensing Technologies

The chelating ability of Ni(TMOP) allows it to form complexes with various metal ions, making it useful in sensing applications . Its ability to selectively bind ions like nickel(II), cobalt(II), and zinc(II) enables its use in detecting these metals in biological systems or environmental samples.

  • Data Table: Comparison of Nickel Porphyrins in Sensing Applications
Compound NameKey FeaturesApplication Area
Ni(TMOP)Methoxy substituents enhance solubilityMetal ion sensing
Ni(TPP)Traditional porphyrin structureEnvironmental monitoring
Ni(II) Tetra-(pyridyl)porphyrinImproved coordination propertiesBiological sensing

Chemical Stability and Versatility

Nickel porphyrins are known for their high thermal and chemical stability, making them suitable for various applications without significant degradation over time. This stability is crucial for their use in long-term therapeutic strategies and industrial applications.

  • Research Insights : Studies confirm that Ni(TMOP) maintains its structural integrity under various conditions, which is advantageous for both laboratory research and practical applications .

Mechanism of Action

The mechanism by which Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which allows for efficient electron transfer and redox reactions. The nickel center can switch between different oxidation states, facilitating various catalytic processes. The porphyrin ring’s conjugated system also plays a crucial role in its photophysical properties, enabling applications in light-driven processes .

Comparison with Similar Compounds

Comparison with Similar Metalloporphyrins

Key Observations :

  • Substituent Effects: Methoxy groups in Ni-TMeOPP improve electron density compared to electron-withdrawing nitro groups in 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin, altering redox potentials and optical properties .
  • Metal Center Influence : Ni²⁺ porphyrins generally exhibit higher thermal stability than free-base analogs. Co-TMeOPP and Zn-TMeOPP show distinct catalytic activities in oxidation reactions due to differences in metal redox states .

Optical and Electronic Properties

Table 2: Spectroscopic and Electronic Properties
Compound Soret Band (nm) Q-Bands (nm) Fluorescence Quantum Yield Nonlinear Optical Response (Z-scan) Reference
Ni-TMeOPP ~420 520, 555, 590 Low (quenched by Ni²⁺) Moderate (β ~ 10⁻²⁹ esu)
Free-base TMeOPP 415 515, 550, 590 0.15 Higher than Ni-TMeOPP
[Ni-TMPyP]⁴⁺ 423 550, 590 N/A Not reported
5,10,15,20-Tetrakis(4-cyanophenyl)porphyrin 418 515, 550, 590 0.12 Strong (β ~ 10⁻²⁸ esu)

Key Observations :

  • Metal-Induced Quenching : Ni²⁺ in Ni-TMeOPP quenches fluorescence compared to free-base porphyrins, a common trait in paramagnetic metalloporphyrins .
  • Substituent Impact: Electron-withdrawing groups (e.g., cyano in TPP(CN)₄) enhance nonlinear optical responses, whereas methoxy groups in Ni-TMeOPP offer intermediate effects .

Key Observations :

  • Biomedical Use : Ni-TMeOPP’s photodynamic activity is lower than cationic porphyrins like [Ni-TMPyP]⁴⁺, which exhibit stronger DNA intercalation due to electrostatic interactions .
  • Catalysis : Co-TMeOPP outperforms Ni-TMeOPP in ORR due to cobalt’s favorable redox chemistry .

Biological Activity

Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide (commonly referred to as NiTMP) is a metalloporphyrin that has garnered attention for its biological activity. This article reviews the compound's antimicrobial, antioxidant, and cytotoxic properties based on diverse research findings.

Antimicrobial Activity

NiTMP exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of nickel(II) complexes, it was found that NiTMP and its derivatives displayed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The results indicated:

  • Inhibition Zones : Compounds were categorized based on their inhibition zones:
    • Low Activity : Up to 10 mm
    • Moderate Activity : Up to 15 mm
    • Significant Activity : Above 15 mm

The uncomplexed porphyrin precursor showed no activity; however, the nickel complex demonstrated weak to moderate activity. Notably, the axial coordination of NiTMP with different ligands significantly enhanced its antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of NiTMP was assessed using the DPPH radical scavenging assay. The findings revealed that:

  • IC50 Values : The IC50 values for NiTMP complexes were recorded at 50 µg/mL and 65 µg/mL, indicating promising antioxidant activity. In contrast, the free base porphyrin exhibited much higher IC50 values, suggesting that metallation enhances antioxidant capacity .

Cytotoxicity Studies

The cytotoxic effects of NiTMP were evaluated against several human cancer cell lines, including breast (TA7D), glioblastoma (T98G), prostate (PC-3), and lung (A-549) cancer cells. The results demonstrated:

  • Growth Inhibition :
    • Breast Cancer (TA7D) : 47%
    • Glioblastoma (T98G) : 39%
    • Prostate Cancer (PC-3) : 43%
    • Lung Cancer (A-549) : 51%

These findings suggest that NiTMP exhibits notable cytotoxicity across various cancer cell lines, particularly when compared to other compounds in the study .

The biological activities of NiTMP can be attributed to its interaction with cellular components. Notably:

  • DNA Interaction : Nickel(II) porphyrins have been shown to interact with DNA through various mechanisms such as intercalation and outside binding. This interaction can lead to significant biological effects, including the induction of apoptosis in cancer cells .

Summary Table of Biological Activities

Biological ActivityMethod UsedResults
AntimicrobialIn vitro screeningVarying inhibition zones; significant against certain strains
AntioxidantDPPH radical scavengingIC50 values of 50 µg/mL and 65 µg/mL
CytotoxicityCell line assaysGrowth inhibition rates ranging from 39% to 51%

Q & A

Q. Optimization Strategies :

  • Yield Improvement : Use a 10:1 molar ratio of Ni(OAc)₂·4H₂O to porphyrin to drive metalation .
  • Purity Control : Monitor reaction progress via UV-Vis spectroscopy (Soret band shift from ~515 nm to ~550 nm upon Ni insertion) .

Q. Methodological Answer :

  • UV-Vis Spectroscopy : Confirm metalation via Soret band position (Ni(II) porphyrins exhibit a ~550 nm peak vs. ~515 nm for free-base) .
  • NMR : Free-base porphyrins show distinct pyrrolic proton signals (δ −2 to −3 ppm), which disappear upon metalation .
  • X-ray Crystallography : Resolve Ni–N bond lengths (1.95–1.96 Å) and planarity of the macrocycle (mean deviation <0.03 Å) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M]⁺ at m/z ~847 for acetyloxy derivatives) .

Advanced Tip : Use cyclic voltammetry to assess redox behavior; Ni(II) porphyrins typically show reversible Ni(II)/Ni(III) oxidation at +0.8–1.0 V (vs. Ag/AgCl) .

(Basic) How do solvent polarity and substituent groups influence the compound’s stability and aggregation behavior?

Q. Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to methoxy groups’ electron-donating effects. Nonpolar solvents (toluene, hexane) induce π-π stacking, observed as hypsochromic shifts in UV-Vis spectra .
  • Substituent Impact : Methoxy groups at para positions increase steric hindrance, reducing axial ligand binding but improving photostability (e.g., <5% degradation after 24 hours under 450 nm light) .

Q. Methodological Answer :

  • Meso-Substitution : Methoxy groups at meso positions enhance electron density on the porphyrin ring, shifting redox potentials cathodically (~−100 mV vs. unsubstituted analogs). This improves photocatalytic H₂ evolution rates (e.g., 15 µmol·h⁻¹·g⁻¹ under visible light) .
  • β-Pyrrole Modification : Sulfur or nitrogen substitution at β-pyrrole positions (e.g., 21,23-dithiaporphyrin) increases Lewis acidity at Ni, enabling CO₂ reduction selectivity (>80% CO) .

Contradiction Note : Conflicting reports exist on aggregation-driven quenching. While some studies suggest J-aggregates enhance charge separation , others observe H-aggregates reducing catalytic efficiency . Resolve via time-resolved fluorescence (TRPL) to quantify exciton lifetimes.

(Advanced) What methodologies reconcile discrepancies in reported catalytic activities for Ni-porphyrins in CO₂ reduction?

Methodological Answer :
Discrepancies arise from:

  • Surface Adsorption : Use XPS to confirm Ni oxidation state (Ni⁰ vs. Ni²⁺) post-reaction.
  • Electrolyte Effects : Compare activity in aqueous (pH 7) vs. non-aqueous (acetonitrile) systems. Aqueous systems favor H₂ evolution, while CO₂ reduction dominates in aprotic media .
  • Substituent Electronic Tuning : Introduce electron-withdrawing groups (e.g., carboxylates) to stabilize Ni(I) intermediates, increasing CO selectivity .

Q. Methodological Answer :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict absorption spectra. Methoxy groups reduce HOMO-LUMO gaps (~2.1 eV vs. ~2.4 eV for unsubstituted), enhancing near-IR absorption for PDT .
  • Molecular Dynamics : Simulate solvent-porphyrin interactions to predict aggregation behavior. Dodecyl chains reduce stacking in aqueous media, improving biocompatibility .

Case Study : For Cu²⁺ sensing, simulate binding energies (Ni-porphyrin vs. Cu²⁺). Methoxy groups increase cavity size, improving selectivity (Kd < 10⁻⁷ M) .

Safety and Handling

  • GHS Classification : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation). Use N95 masks, gloves, and fume hoods .
  • Storage : Inert atmosphere (Ar), desiccated at 4°C to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
Reactant of Route 2
Reactant of Route 2
Nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

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